molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Cat. No. B130855
M. Wt: 258.22 g/mol
InChI Key: IGFDIFLMMLWKKY-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, also known as CPF-DMB, is a synthetic compound that has recently become a subject of scientific research due to its potential applications in the laboratory. CPF-DMB is a versatile compound that can be used in a variety of different experiments and applications, ranging from biochemical and physiological effects to synthetic methods and future directions.

Scientific Research Applications

    • Firstly, in vitro cultured A549 cells were stimulated to construct EMTs with Transforming growth factor-β1 (TGF-β1). DGM treatment was then applied .
    • Secondly, models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .

properties

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDIFLMMLWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368468
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

CAS RN

162401-62-9
Record name 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde 160 mL of glacial acetic acid and 32.0 g of sulphamic acid (2.0 eq) were loaded in a reactor. The mixture was cooled at 5-10° C. and the temperature was not allowed to exceed 20° C., adding slowly a previously prepared solution of 44.77 g of sodium chloride and 61 mL of deionised water. After the addition, the reaction was kept for 1 hour at 15-20° C. 450 mL of deionised water was loaded and then it was cooled at 0-5° C. and kept for 1 h at this temperature. The solid was filtered and washed four times with 200 mL of deionised water. The product was dried for 15 h at 40° C., obtaining 36 g (yield 85%) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid (II) as solid.
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160 mL
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32 g
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44.77 g
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61 mL
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450 mL
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Synthesis routes and methods II

Procedure details

In WO9501338 the reaction of 3-(cyclopropylmethoxy)-4-hydroxy-benzaldehyde with chlorodifluoromethane in the presence of sodium hydroxide and benzyl-trimethylammonium chloride (BTMA) in dioxane/water leads to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde, which by oxidation with sodium chlorite and sulphamic acid yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid. Chlorination of this acid with thionyl chloride in reflux toluene provides the corresponding acyl chloride, which is finally condensed with 3,5-dichloropyridine-4-amine in the presence of sodium hydride in tetrahydrofuran to thus reach roflumilast (I). These procedures are set out in Scheme 1.
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dioxane water leads
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (8.6 g, 35.5 mmol) in acetone (120 ml) and water (60 ml), KMnO4 (13.1 g, 70.8 mmol) was added and the reaction was heated at 60° C. for 1 h. K2CO3 (9 g, 65.2 mmol) and water (100 ml) were added, and the resulting mixture was filtered through a celite pad. The filtrate was acidified with HCl 37% (pH=1) and extracted twice with EtOAc. The organic phase was dried over Na2SO4 and the solvent was removed under vacuum affording 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (7.6 g, 29.4 mmol, 83% yield). This product was used without any further purification.
Quantity
8.6 g
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reactant
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13.1 g
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reactant
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120 mL
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60 mL
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9 g
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100 mL
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solvent
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Synthesis routes and methods V

Procedure details

3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) were dissolved in glacial acetic acid (50 ml) and the solution added with a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml). The reaction mixture was stirred at room temperature for 1 hr then water (300 ml) was added so obtaining the precipitation of a solid that was filtered and dried at 40° C. under vacuum (12 g, 48 mmol, 97% yield).
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12 g
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7.3 g
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50 mL
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8.2 g
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15 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
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3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
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3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
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3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
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3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Citations

For This Compound
25
Citations
T Sun, H Li, Y Zhang, G Xiong, Y Liang, F Lu… - International Journal of …, 2023 - mdpi.com
Idiopathic pulmonary fibrosis (IPF) is a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components. Transforming growth …
Number of citations: 1 www.mdpi.com
E Armani, G Amari, A Rizzi, RD Fanti… - Journal of Medicinal …, 2014 - ACS Publications
The first steps in the selection process of a new anti-inflammatory drug for the inhaled treatment of asthma and chronic obstructive pulmonary disease are herein described. A series of …
Number of citations: 43 pubs.acs.org
F Ni, J Li - Synthesis, 2012 - thieme-connect.com
A new route to Roflumilast, a selective phosphodiesterase type 4 (PDE 4) inhibitor, is described. The synthetic procedure starts from 4-hydroxy-3-iodobenzoic acid to access the key …
Number of citations: 18 www.thieme-connect.com
J Li, ZF Geng, P Liu, ZW Deng - Chinese Chemical Letters, 2012 - Elsevier
In this work, the structures of a pair of isomers were identified. And we showed the ability of the selective 1D version, performed the most common NMR experiments including the 1D-…
Number of citations: 6 www.sciencedirect.com
C Sun, Y Lin, M Sun, D Wang, L Chen - Research on Chemical …, 2015 - Springer
An impurity was detected in the roflumilast product which was supposed to be N-(3,5-dichloropyridin-4-yl)-4-difluoromethoxy-3-methoxybenzamide. To further verify the impurity structure…
Number of citations: 4 link.springer.com
Y Lin, P Huang, S Liu, L Sima, L Chen… - Research on Chemical …, 2013 - Springer
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, …
Number of citations: 8 link.springer.com
MS Pinheiro, GM Viana, BAA Vieira… - … of Pharmaceutical and …, 2017 - Elsevier
The present study reports the degradation behavior of roflumilast (RFL), a new drug developed for the treatment of chronic obstructive pulmonary disease. The degradation of RFL was …
Number of citations: 16 www.sciencedirect.com
J Hu, T Pan, B An, Z Li, X Li, L Huang - European Journal of Medicinal …, 2019 - Elsevier
Considering the importance of PDE4D inhibition and the modulation of biometals in Alzheimer's disease (AD) therapeutics, we have designed, synthesized and evaluated a series of …
Number of citations: 31 www.sciencedirect.com
Z Fang, S Shu, G Zhou, Z Deng… - European Journal of …, 2022 - Wiley Online Library
… 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a key intermediate of roflumilast, was efficiently transformed. Probenecid, a type of anti-gout drug, reacted smoothly to yield 5 e …
BA Moussa, AA El-Zaher, MK El-Ashrey… - European Journal of …, 2018 - Elsevier
In the present work, we designed and synthesized new roflumilast analogues with preferential-selective PDE-4B inhibition activity and improved pharmacokinetic properties. The …
Number of citations: 15 www.sciencedirect.com

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